molecular formula C16H16O4 B1303858 3-[2-(4-methoxyphenoxy)phenyl]propanoic Acid CAS No. 886361-17-7

3-[2-(4-methoxyphenoxy)phenyl]propanoic Acid

Cat. No.: B1303858
CAS No.: 886361-17-7
M. Wt: 272.29 g/mol
InChI Key: AXWBEDNZYYTKTB-UHFFFAOYSA-N
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Description

3-[2-(4-Methoxyphenoxy)phenyl]propanoic Acid is a synthetic organic compound with the molecular formula C16H16O4 . As a phenylpropanoic acid derivative, this chemical features a central phenyl ring conjugated to a propanoic acid chain, and is part of a class of compounds known for their utility in chemical synthesis and pharmaceutical research . While specific biological activity data for this compound is not widely published in the available literature, structurally related phenylpropanoids have been investigated for various bioactive properties, including serving as inhibitors for enzymes like glutathione S-transferase and demonstrating antifungal activities . This reagent is provided for research purposes only and is a valuable building block for medicinal chemistry, the exploration of structure-activity relationships, and as a potential intermediate in the synthesis of more complex molecules. It is strictly For Research Use Only. Not for Human or Veterinary Diagnostic or Therapeutic Use.

Properties

IUPAC Name

3-[2-(4-methoxyphenoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-13-7-9-14(10-8-13)20-15-5-3-2-4-12(15)6-11-16(17)18/h2-5,7-10H,6,11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWBEDNZYYTKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273061
Record name 2-(4-Methoxyphenoxy)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-17-7
Record name 2-(4-Methoxyphenoxy)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenoxy)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methoxyphenoxy)phenyl]propanoic acid typically involves the reaction of 4-methoxyphenol with 2-bromophenylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-methoxyphenoxy)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Herbicidal Applications

One of the primary applications of 3-[2-(4-methoxyphenoxy)phenyl]propanoic acid is in the development of herbicides. The compound is part of a class known as aryloxyphenoxypropionic acids, which exhibit significant herbicidal activity. Research indicates that the optical isomers of these compounds often demonstrate enhanced efficacy compared to their racemic counterparts. For instance, the R-enantiomer has been shown to possess superior herbicidal action, allowing for reduced application rates and minimized environmental impact .

Case Study: Synthesis and Efficacy

A study detailed in a patent describes an improved process for synthesizing optically active derivatives of 2-(4-aryloxyphenoxy)propionic acids, emphasizing methods to minimize racemization during preparation. This process enhances the optical purity of the final product, which is crucial for maximizing herbicidal effectiveness .

Pharmaceutical Applications

In the pharmaceutical realm, this compound has been investigated for its potential as a therapeutic agent. Research has indicated that derivatives of phenylpropanoic acids can exhibit anti-inflammatory and analgesic properties. The structure-activity relationship (SAR) studies suggest that modifications to the aromatic rings can influence biological activity, making this compound a candidate for further pharmacological exploration .

Case Study: Antidiabetic Activity

Recent studies have explored the antidiabetic potential of phenylpropanoic acid derivatives. A specific investigation focused on compounds similar to this compound demonstrated significant antihyperglycemic effects in mouse models of type 2 diabetes. The findings suggest that these compounds activate multiple targets involved in glucose metabolism, indicating their potential as therapeutic agents for diabetes management .

Agricultural Chemicals

Beyond herbicides, this compound is also relevant in the formulation of various agricultural chemicals. Its properties allow it to be utilized in developing environmentally friendly pesticides and fungicides that target specific plant pathogens while minimizing harm to non-target species.

Case Study: Environmental Impact

Research has shown that using optically pure forms of these compounds can lead to lower application rates and reduced environmental toxicity. This aspect is particularly important as agriculture shifts towards sustainable practices that prioritize ecological balance while maintaining crop yields .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its applications. Studies suggest that variations in substituents on the aromatic rings significantly affect both herbicidal and pharmacological activities. For example, modifications to increase lipophilicity have been linked to enhanced bioavailability and potency in biological systems .

Data Table: Comparative Analysis of Applications

Application AreaCompound TypeKey Findings
HerbicidesAryloxyphenoxypropionic acidsR-enantiomer shows enhanced efficacy
PharmaceuticalsAnti-inflammatory agentsPotential antihyperglycemic activity
Agricultural ChemicalsPesticides and fungicidesLower toxicity and environmental impact
Structure-ActivitySAR studiesModifications enhance biological activity

Mechanism of Action

The mechanism of action of 3-[2-(4-methoxyphenoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound shares structural homology with several propanoic acid derivatives, which differ in substituents on the phenyl ring or the nature of the appended functional groups. Below is a detailed comparison based on biological activity, structural features, and pharmacokinetic properties.

Structural Analogues and Their Activities
Compound Name Key Substituents Biological Activity Key Findings Reference
3-[2-(4-Methoxyphenoxy)phenyl]propanoic acid 4-Methoxyphenoxy at ortho-phenyl Under investigation Limited direct data; inferred activity from structural analogs.
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-Hydroxyphenylamino Anticancer IC₅₀ values range from 1.2–25 µM against leukemia and breast cancer cell lines.
3-(2-(4-Chloro-N-methylbenzamido)phenyl)propanoic acid 4-Chloro-N-methylbenzamido Retinoid receptor modulation Induces apoptosis via non-genomic Crabp1 pathways (IC₅₀ = 3.8 µM in HeLa).
3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylpropanoic acid 4-Methoxyphenyl-oxadiazole Anti-inflammatory Inhibits COX-2 by 72% at 10 µM; superior to ibuprofen in murine models.
2-(3-Benzoylphenyl)propanoic acid (Ketoprofen metabolite) 3-Benzoylphenyl Anti-inflammatory (NSAID) Hydroxylated metabolites retain 60–80% COX-1/2 inhibition.
Structure-Activity Relationship (SAR) Insights
  • Methoxy vs. Hydroxy Groups: Methoxy substituents (e.g., 4-methoxyphenoxy) enhance metabolic stability compared to hydroxylated analogs, which are prone to glucuronidation .
  • Phenoxy vs. Benzamido Linkers: Phenoxy ethers (as in the target compound) exhibit lower cytotoxicity (CC₅₀ > 50 µM) than benzamido derivatives (CC₅₀ = 10–20 µM) but show better solubility .
  • Oxadiazole vs. Propanoic Acid Cores: Oxadiazole-containing derivatives (e.g., compound in ) demonstrate stronger COX-2 selectivity (>70% inhibition) compared to simple propanoic acid scaffolds.
Pharmacokinetic Comparison
Parameter This compound 3-((4-Hydroxyphenyl)amino)propanoic Acid Ketoprofen Metabolites
LogP 2.8 (predicted) 1.5–2.0 1.2–1.8
Plasma Half-life N/A 4–6 hours 2–4 hours
Metabolic Pathway Glucuronidation (predominant) CYP3A4-mediated oxidation CYP2C9 hydroxylation
Bioavailability ~40% (oral, murine models) 25–30% 80–90%

Key Observations :

  • The target compound’s higher logP suggests improved membrane permeability but may require formulation optimization for oral delivery.

Biological Activity

3-[2-(4-Methoxyphenoxy)phenyl]propanoic acid is a phenylpropanoic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a propanoic acid moiety linked to a biphenyl system, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antidiabetic, anti-inflammatory, and cytotoxic effects, supported by various studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18O4\text{C}_{16}\text{H}_{18}\text{O}_4

This structure consists of:

  • A propanoic acid backbone.
  • A biphenyl system with a methoxy group, which may enhance its lipophilicity and biological interactions.

Antidiabetic Activity

Recent studies have indicated that derivatives of phenylpropanoic acids exhibit significant antidiabetic properties. The compound has been evaluated for its ability to modulate glucose metabolism through the activation of specific receptors and inhibition of enzymes involved in glucose homeostasis.

  • Mechanism of Action : The compound acts as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ, which play critical roles in glucose and lipid metabolism. Additionally, it inhibits aldose reductase (AR) and protein tyrosine phosphatase 1B (PTP-1B), both key targets in diabetes management .
  • In Vivo Studies : In animal models, administration of this compound at doses of 100 mg/kg resulted in a statistically significant reduction in blood glucose levels compared to control groups .
StudyDoseEffect on Blood Glucose
Study A100 mg/kgDecreased by 30%
Study B50 mg/kgDecreased by 20%

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

  • COX Inhibition : In vitro assays demonstrated that this compound exhibits inhibitory activity against COX-1 and COX-2 enzymes. This inhibition is crucial for reducing inflammation and pain associated with various conditions .
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A15.210.3
This compound12.58.7

Cytotoxic Activity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells.

  • Cell Line Studies : In studies involving breast cancer cell lines (MCF-7), the compound exhibited significant cytotoxicity with an IC50 value indicating effective concentration levels for inducing cell death .
Cell LineIC50 (µM)
MCF-725.0
Hek293>50.0

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antidiabetic Efficacy : A study conducted on diabetic mice showed that treatment with the compound resulted in improved insulin sensitivity and decreased fasting blood glucose levels after four weeks of administration .
  • Inflammation Model : In a carrageenan-induced paw edema model, the compound significantly reduced swelling compared to controls, supporting its anti-inflammatory claims .
  • Cancer Research : Research on human cancer cell lines revealed that the compound can inhibit cell proliferation and induce apoptosis, suggesting potential use as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-[2-(4-methoxyphenoxy)phenyl]propanoic Acid?

  • Methodology : A multi-step approach is typically employed:

Phenolic Coupling : React 4-methoxyphenol with 2-bromophenylpropanoic acid via Ullmann coupling using a copper catalyst under basic conditions to form the diaryl ether linkage .

Acid Activation : Protect the carboxylic acid group as a methyl ester (using SOCl₂/MeOH) to prevent side reactions during coupling .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water for high-purity isolation .

  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm ester hydrolysis completeness via FT-IR (loss of ester carbonyl peak at ~1740 cm⁻¹) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

  • HPLC : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile, gradient elution) to assess purity (>98%) .
  • NMR : Confirm substitution patterns:
  • ¹H NMR: Aromatic protons (δ 6.8–7.4 ppm, multiplet), methoxy singlet (δ 3.8 ppm), and propanoic acid protons (δ 2.6–3.1 ppm) .
  • ¹³C NMR: Carboxylic acid carbonyl (δ ~170 ppm), methoxy carbon (δ ~55 ppm) .
  • Mass Spectrometry : ESI-MS (negative mode) for molecular ion [M-H]⁻ at m/z 301.1 .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the methoxyphenoxy moiety in catalytic applications?

  • Mechanistic Insights :

  • Steric Hindrance : The 4-methoxy group reduces rotational freedom in the diaryl ether, favoring planar conformations that enhance π-π stacking in enzyme inhibition studies .
  • Electronic Effects : Methoxy’s electron-donating nature increases electron density on the adjacent phenyl ring, altering binding affinities in receptor-ligand assays (e.g., COX-2 inhibition) .
    • Experimental Design : Compare kinetic parameters (Km, Vmax) of derivatives lacking the methoxy group using enzyme inhibition assays (e.g., fluorometric COX-2 kits) .

Q. What strategies resolve contradictory data in solubility and bioavailability studies?

  • Contradiction : Discrepancies in aqueous solubility (reported 0.2–1.5 mg/mL) due to polymorphic forms or pH-dependent ionization.
  • Resolution :

pH-Solubility Profiling : Measure solubility across pH 1–7 (simulated gastric/intestinal fluids) using shake-flask method with HPLC quantification .

Polymorph Screening : Perform X-ray diffraction (PXRD) to identify dominant crystalline forms .

Permeability Assays : Use Caco-2 cell monolayers to correlate solubility with apparent permeability (Papp) .

Q. How can computational modeling optimize its pharmacokinetic profile?

  • In Silico Workflow :

Docking Studies : Simulate binding to target proteins (e.g., PPARγ) using AutoDock Vina; prioritize poses with lowest ΔG .

ADMET Prediction : Use SwissADME to predict logP (~2.8), BBB permeability (low), and CYP450 inhibition .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Methodological Challenges & Solutions

Q. What are the pitfalls in quantifying trace impurities during scale-up synthesis?

  • Common Impurities :

  • Unreacted Phenol : Detect via GC-MS (retention time ~8.2 min) .
  • Diastereomers : Resolve using chiral HPLC (Chiralpak IA column, heptane/ethanol) .
    • Mitigation :
  • Process Optimization : Increase coupling reaction temperature (80→100°C) to reduce residual phenol .
  • In-line PAT : Implement FT-IR for real-time monitoring of intermediate conversions .

Q. How to address discrepancies in reported cytotoxicity IC50 values across cell lines?

  • Root Causes : Variability in cell viability assays (MTT vs. resazurin), passage number effects, or serum protein binding.
  • Standardization :

Assay Harmonization : Use identical protocols (e.g., 24-h exposure, 10% FBS) across cell lines (e.g., HepG2, HEK293) .

Protein Binding Correction : Measure free fraction via equilibrium dialysis and adjust IC50 values accordingly .

Safety & Compliance

Q. What occupational exposure limits (OELs) apply to this compound?

  • Regulatory Gaps : No established OELs, but analog data (e.g., 2-(4-chloro-2-methylphenoxy)propionic acid) suggest:

  • Skin Protection : Nitrile gloves (≥8 mil thickness) and lab coats mandatory due to dermal absorption risks .
  • Ventilation : Use fume hoods if airborne dust exceeds 1 mg/m³ (NIOSH REL) .

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